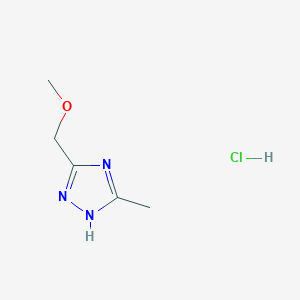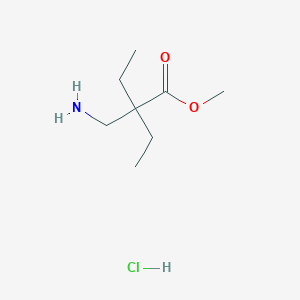
5,7-Dimethyl-2-piperazin-1-yl-1,3-benzothiazole hydrochloride
Overview
Description
5,7-Dimethyl-2-piperazin-1-yl-1,3-benzothiazole hydrochloride is a chemical compound with the molecular formula C13H18ClN3S and a molecular weight of 283.82 g/mol. It is used for pharmaceutical testing .
Synthesis Analysis
A new library of structurally modified 3-(piperazin-1-yl)-1,2-benzothiazole derivatives have been designed and synthesized through a multi-step procedure . Their structures were characterized by IR, 1H NMR, 13C NMR, and mass spectral technique .Molecular Structure Analysis
The molecular structure of this compound was determined using various spectroscopic techniques. The 1H NMR and 13C NMR spectra were recorded in CDCl3 on a Bruker AV-300, AV-500 and DRX-600 NMR spectrometer .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound are complex and involve multiple steps . The exact details of these reactions are not available in the current literature.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 283.82 g/mol. Other properties such as melting point, IR spectrum, and NMR data were reported in the literature .Scientific Research Applications
Synthesis and Characterization
Benzothiazole derivatives, including structures similar to 5,7-Dimethyl-2-piperazin-1-yl-1,3-benzothiazole hydrochloride, are frequently synthesized and characterized for their pharmacological properties. For instance, benzothiazoles and pyrazoles are known for their potent pharmacological activities, leading to the synthesis of novel compounds for various screenings. These compounds are typically synthesized in multi-phase processes, involving different functional groups and characterized using spectral data like IR, 1H-NMR, and Mass spectra (Raparla et al., 2013).
Antimicrobial Activity
Some derivatives of benzothiazole, structurally related to this compound, have been synthesized and evaluated for their antimicrobial properties. These compounds often undergo structural modifications to enhance their antimicrobial efficacy against various strains of bacteria and fungi. The antimicrobial activity is typically assessed in vitro, and the structural modifications aim to optimize the therapeutic potential (Patel, Agravat, & Shaikh, 2011).
Anticholinesterase Properties
Some benzothiazole derivatives bearing piperazine moieties have been investigated for their potential anticholinesterase properties. These studies involve the synthesis of new compounds and the evaluation of their ability to inhibit acetylcholinesterase, a key enzyme involved in neurotransmission. The goal is to identify compounds that can modulate acetylcholinesterase activity, which is significant in conditions like Alzheimer's disease (Mohsen et al., 2014).
Anticancer Activity
Certain benzothiazole derivatives have been synthesized and evaluated for their anticancer properties. The synthesis of these compounds often involves creating a series of derivatives, which are then tested against various cancer cell lines. The goal is to identify compounds with potent anticancer activity, providing a basis for further drug development and optimization (Al-Soud et al., 2010).
Future Directions
Mechanism of Action
Target of Action
Similar compounds have been known to interact with dopamine and serotonin receptors . These receptors play a crucial role in regulating mood, sleep, appetite, and other functions.
Mode of Action
It’s known that similar compounds act as antagonists for dopamine and serotonin receptors . This means they bind to these receptors and block their activation, preventing the neurotransmitters dopamine and serotonin from exerting their effects.
Biochemical Pathways
By acting on dopamine and serotonin receptors, it can be inferred that this compound may influence the dopaminergic and serotonergic pathways, which are involved in a wide range of physiological processes, including mood regulation, reward, sleep, and cognition .
Pharmacokinetics
The compound’s molecular weight is 28382 , which is within the range that generally allows for good bioavailability.
Result of Action
By acting as an antagonist at dopamine and serotonin receptors, it can be inferred that this compound may modulate the activity of these neurotransmitters, potentially influencing mood, sleep, appetite, and other physiological processes .
properties
IUPAC Name |
5,7-dimethyl-2-piperazin-1-yl-1,3-benzothiazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3S.ClH/c1-9-7-10(2)12-11(8-9)15-13(17-12)16-5-3-14-4-6-16;/h7-8,14H,3-6H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSIQVHXEIUWQGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)N=C(S2)N3CCNCC3)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.82 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1820604-20-3 | |
| Record name | Benzothiazole, 5,7-dimethyl-2-(1-piperazinyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1820604-20-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[5-(2-Methylphenyl)-1,2,4-oxadiazol-3-yl]methanol](/img/structure/B1433102.png)

![[3-(difluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-6-yl]methanol](/img/structure/B1433104.png)

![(1R)-1-[2-(difluoromethoxy)-4-fluorophenyl]ethan-1-amine hydrochloride](/img/structure/B1433106.png)
![2-{[4-(Trifluoromethyl)phenyl]methyl}cyclopropan-1-amine hydrochloride](/img/structure/B1433108.png)
![Methyl 2-{[4-(aminomethyl)phenyl]methanesulfonyl}acetate hydrochloride](/img/structure/B1433110.png)



![1,4-Diazabicyclo[2.2.2]octane-2-carbonitrile](/img/structure/B1433118.png)

amine hydrochloride](/img/structure/B1433123.png)
![6-Oxaspiro[2.5]octan-1-ylmethanamine hydrochloride](/img/structure/B1433125.png)